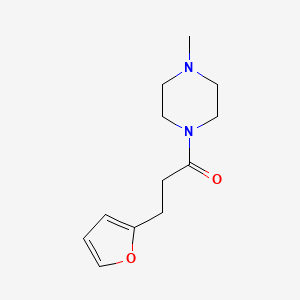
3-(Furan-2-yl)-1-(4-methylpiperazin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Furan-2-yl)-1-(4-methylpiperazin-1-yl)propan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as FMP and is a member of the piperazine family of compounds. FMP has been studied for its potential use in various scientific research applications, including drug discovery and development.
Mécanisme D'action
The mechanism of action of FMP is not fully understood, but it is believed to act by inhibiting certain enzymes and receptors in the body. FMP has been shown to inhibit the activity of the enzyme monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters such as dopamine and serotonin. FMP has also been shown to bind to certain receptors in the brain, including the dopamine D2 receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
FMP has been shown to have a number of biochemical and physiological effects in the body. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that are involved in mood regulation and other important physiological processes. FMP has also been shown to have antioxidant properties, which may help to protect the body against oxidative stress and damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of FMP for use in lab experiments is its potential as a research tool in drug discovery and development. FMP has been shown to have activity against certain types of cancer cells and has been studied as a potential anti-cancer agent. FMP has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
One of the limitations of FMP for use in lab experiments is its potential toxicity. FMP has been shown to have toxic effects on certain types of cells, and further studies are needed to determine its safety and efficacy in humans.
Orientations Futures
There are a number of potential future directions for research on FMP. One area of interest is the development of FMP-based drugs for the treatment of cancer and neurological disorders. Another area of interest is the study of FMP's mechanism of action and its potential as a research tool in drug discovery and development. Further studies are also needed to determine the safety and efficacy of FMP in humans, as well as its potential side effects and interactions with other drugs.
Méthodes De Synthèse
The synthesis method for FMP involves the reaction of furan-2-carboxylic acid with 4-methylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified using standard techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
FMP has been studied for its potential use in various scientific research applications, including drug discovery and development. It has been shown to have activity against certain types of cancer cells and has been studied as a potential anti-cancer agent. FMP has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
3-(furan-2-yl)-1-(4-methylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-13-6-8-14(9-7-13)12(15)5-4-11-3-2-10-16-11/h2-3,10H,4-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKXSDLVXISRTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[[4-(4-chlorophenyl)-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-cyclopropylpropanamide](/img/structure/B7503910.png)
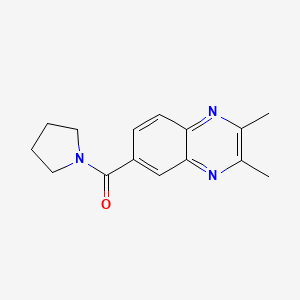
![2-(3-Methyl-2,4-dioxo-7-propan-2-yl-1-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylpropanamide](/img/structure/B7503932.png)
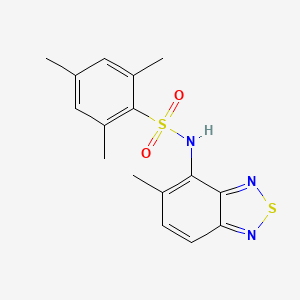

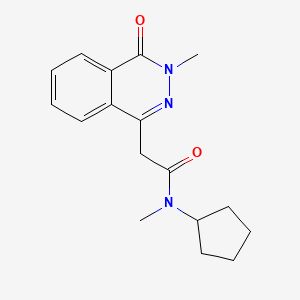

![2-chloro-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)benzamide](/img/structure/B7503957.png)
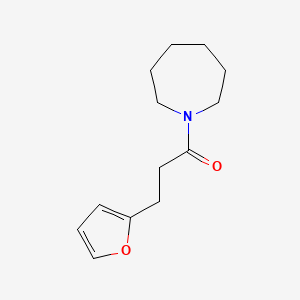
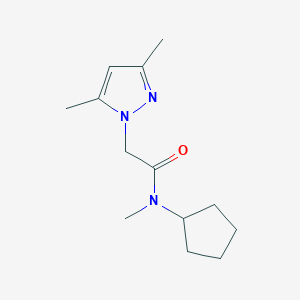
![2-[3-(2-Chlorophenyl)propanoylamino]terephthalic acid](/img/structure/B7504002.png)

![[1-(4-Methyl-3-morpholin-4-ylsulfonylanilino)-1-oxopropan-2-yl] 2-[(4-ethoxybenzoyl)amino]acetate](/img/structure/B7504022.png)

